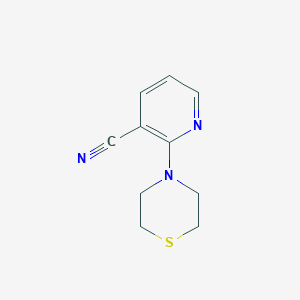![molecular formula C29H22Cl2N2O3 B14789766 4-[1-[3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoic acid](/img/structure/B14789766.png)
4-[1-[3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-[3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoic acid is a complex organic compound with a molecular formula of C32H27Cl2N3O4 This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dichlorophenyl and methoxynaphthyl groups, and a benzoic acid moiety
准备方法
The synthesis of 4-[1-[3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoic acid involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring is typically synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with the 3,5-dichlorophenyl and 6-methoxynaphthyl groups. The resulting pyrazole is then reacted with an appropriate benzoic acid derivative to form the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反应分析
4-[1-[3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles like hydroxyl or amino groups.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
科学研究应用
4-[1-[3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-[1-[3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to reduced inflammation or tumor growth. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
4-[1-[3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoic acid can be compared with other similar compounds, such as:
Indole derivatives: These compounds also possess a heterocyclic ring structure and exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Imidazole derivatives: Known for their therapeutic potential, imidazole-containing compounds are used in the treatment of various diseases, including infections and cancer.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C29H22Cl2N2O3 |
|---|---|
分子量 |
517.4 g/mol |
IUPAC 名称 |
4-[1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoic acid |
InChI |
InChI=1S/C29H22Cl2N2O3/c1-17(18-3-5-19(6-4-18)29(34)35)33-28(16-27(32-33)23-12-24(30)15-25(31)13-23)22-8-7-21-14-26(36-2)10-9-20(21)11-22/h3-17H,1-2H3,(H,34,35) |
InChI 键 |
WOHXULAHYPRAKJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)C(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


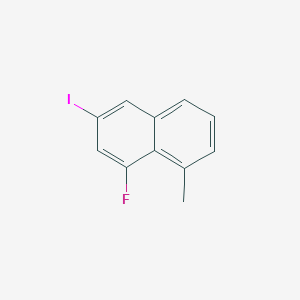
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14789687.png)
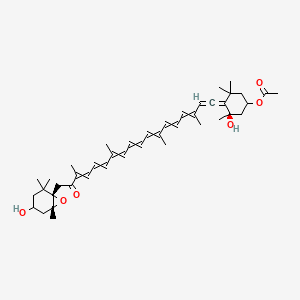
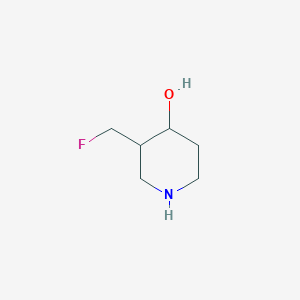
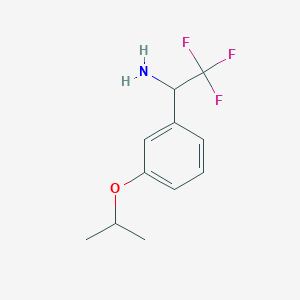
![2-[2-[2-(4,5-Dihydro-1,3-oxazol-2-yl)-3,5-dimethylphenyl]-4,6-dimethylphenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14789719.png)
![sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate;hydrate](/img/structure/B14789721.png)
![Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate](/img/structure/B14789736.png)
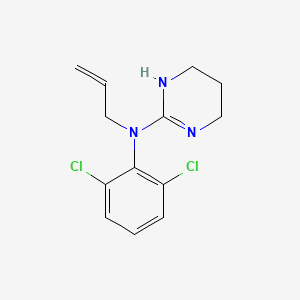
![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide](/img/structure/B14789743.png)
![2,5-Bis-{t-butoxycarbonyl-[3-(t-butoxycar-bonyl-amino)-propyl]-amino}-pentanoic acid](/img/structure/B14789745.png)
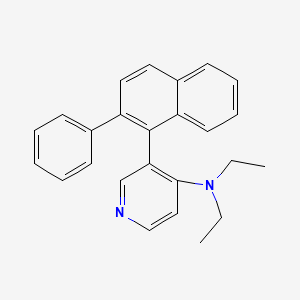
![4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B14789752.png)
